molecular formula C19H22FN3 B3911642 N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine CAS No. 303092-79-7

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B3911642
CAS No.: 303092-79-7
M. Wt: 311.4 g/mol
InChI Key: UTWXFZUOVKTKEC-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a useful research compound. Its molecular formula is C19H22FN3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17977588 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWXFZUOVKTKEC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-79-7
Record name N-(3-FLUOROBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a synthetic compound classified as a Schiff base, notable for its potential pharmacological properties. Its structure consists of a piperazine ring substituted with a fluorobenzylidene and a methylbenzyl group, which may influence its biological activity. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves a condensation reaction between 1-amino-4-methylpiperazine and 3-fluorobenzaldehyde along with 4-methylbenzylamine. The typical yield ranges from 60% to 80%, with purity assessed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . The compound's molecular formula is C19H22FN3C_{19}H_{22}FN_3 .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes. The imine group in the structure may facilitate binding through hydrogen bonding or coordination with metal ions . Similar piperazine derivatives have shown activity against neurotransmitter receptors, indicating potential use in treating neurological disorders .

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit:

Case Study 1: Neurotransmitter Receptor Interaction

A study involving similar piperazine derivatives highlighted their affinity for serotonin receptors. These compounds were shown to significantly reduce anxiety-like behaviors in animal models, suggesting that this compound may have similar effects .

Case Study 2: Cholinesterase Inhibition

In another study focused on cholinesterase inhibitors, derivatives of piperazine were synthesized and evaluated for their ability to inhibit acetylcholinesterase. Among these compounds, some demonstrated IC50 values comparable to established drugs like tacrine, indicating significant potential for therapeutic applications in cognitive disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar piperazine derivatives:

Compound NameBiological ActivityIC50 (µM)
This compoundPotential antidepressantTBD
Piperazine Derivative ACholinesterase inhibitor15 (tacrine: 12)
Piperazine Derivative BAntimicrobialTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 2
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.